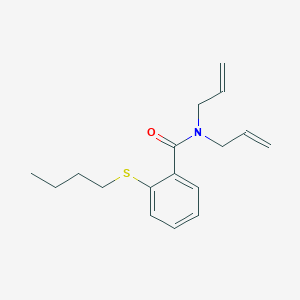
N,N-diallyl-2-(butylthio)benzamide
Overview
Description
N,N-Diallyl-2-(butylthio)benzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with diallyl and butylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-2-(butylthio)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One common method employs lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-2-(butylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding butyl derivative.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s structural features may make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N,N-diallyl-2-(butylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diallyl and butylthio groups can participate in various binding interactions, influencing the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diallylbenzamide: Lacks the butylthio group, making it less hydrophobic.
N,N-Dibutylbenzamide: Lacks the diallyl groups, affecting its reactivity and binding properties.
N,N-Diallyl-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of a butylthio group.
Uniqueness: N,N-Diallyl-2-(butylthio)benzamide is unique due to the presence of both diallyl and butylthio groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-butylsulfanyl-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-4-7-14-20-16-11-9-8-10-15(16)17(19)18(12-5-2)13-6-3/h5-6,8-11H,2-4,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNGDJXHZAGBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B4417008.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE](/img/structure/B4417009.png)
![5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4417011.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417019.png)
![2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4417026.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417031.png)
![N-(4-methylphenyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4417035.png)
![5-(3-methoxyphenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4417048.png)
![5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4417064.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4417069.png)
![1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4417083.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B4417097.png)


